The synthesis of moxifloxacin-d4 hydrochloride follows a multi-step process that involves the modification of moxifloxacin to introduce deuterium. One common method includes:
This process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Moxifloxacin-d4 hydrochloride has a similar molecular structure to that of moxifloxacin but incorporates deuterium at specific positions. The chemical formula for moxifloxacin-d4 hydrochloride can be represented as with a molecular weight that reflects the presence of deuterium.
The structural formula emphasizes the arrangement of atoms within the molecule, which plays a crucial role in its biological activity .
Moxifloxacin-d4 hydrochloride participates in various chemical reactions typical for fluoroquinolones:
These reactions are essential for understanding the compound's stability and reactivity in pharmaceutical formulations.
Moxifloxacin-d4 hydrochloride exerts its antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV—two enzymes critical for bacterial DNA replication and transcription. By binding to these enzymes, moxifloxacin disrupts DNA supercoiling and prevents proper cell division, ultimately leading to bacterial cell death.
Moxifloxacin-d4 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmaceutical formulations and analytical methods .
Moxifloxacin-d4 hydrochloride serves primarily as an internal standard in analytical methods such as:
Moxifloxacin-d4 HCl is a deuterium-labeled isotopologue of the broad-spectrum fluoroquinolone antibiotic moxifloxacin. Its molecular formula is C₂₁H₂₁D₄ClFN₃O₄, with a molecular weight of 441.92 g/mol [1] [5] [9]. Deuterium atoms are strategically incorporated at four hydrogen positions on the piperidine ring (specifically at the 5,5',7,7' positions), replacing protium atoms without altering the bond geometry or electronic properties of the parent molecule [3] [10]. This labeling pattern preserves the cis-stereochemistry of the octahydro-6H-pyrrolo[3,4-b]pyridine moiety, which is critical for target binding [1] [5]. The isotopic enrichment typically exceeds 95%, ensuring minimal isotopic interference in analytical applications [3] [9].
Table 1: Isotopic Labeling Sites in Moxifloxacin-d4 HCl
Position | Atom Replaced | Chemical Group | Isotopic Enrichment |
---|---|---|---|
5,5' | H → D | Piperidine ring | >95% |
7,7' | H → D | Piperidine ring | >95% |
Other sites | H | Quinoline/cyclopropyl groups | Unmodified |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR spectra show characteristic attenuation of signals corresponding to the piperidine ring protons (δ 3.0–3.5 ppm) due to deuterium substitution. Resonances for the quinoline core (δ 8.6 ppm, C2-H; δ 7.9 ppm, C5-H) and methoxy group (δ 3.9 ppm) remain identical to non-deuterated moxifloxacin [1] [5]. ¹³C-NMR exhibits an upfield shift for C5/C7 carbon atoms adjacent to deuteration sites, consistent with isotopic effects [10].
Fourier-Transform Infrared (FTIR) Spectroscopy:Key absorptions include:
Mass Spectrometry (MS):Electrospray ionization (ESI) in positive mode generates a protonated molecular ion [M+H]⁺ at m/z 406.2 for the base form (non-hydrochloride). The deuterated analog displays a distinct +4 Da shift compared to non-deuterated moxifloxacin (m/z 402.2) [1] [7]. Fragmentation patterns mirror the parent compound, with key ions at m/z 389.2 (loss of OH) and 352.1 (cleavage of piperidine) [7] [9].
Table 2: Key MS Fragments of Moxifloxacin-d4 HCl
Ion Type | m/z (Moxifloxacin-d4) | m/z (Non-deuterated) | Fragment Identity |
---|---|---|---|
[M+H]⁺ | 406.2 | 402.2 | Molecular ion |
[M+H-OH]⁺ | 389.2 | 385.2 | Loss of hydroxyl |
[C₁₉H₁₇D₄FN₃O₃]⁺ | 352.1 | 348.1 | Piperidine cleavage |
Solubility:Moxifloxacin-d4 HCl is highly soluble in polar solvents:
Stability:The compound remains stable under recommended storage conditions (-20°C, desiccated). Accelerated stability studies (40°C/75% relative humidity) show <5% degradation over 6 months [6] [9]. Like its non-deuterated counterpart, it undergoes pH-dependent photodegradation under UV light, generating desfluoro and decarboxylated byproducts [6].
Acid-Base Properties (pKa):Moxifloxacin-d4 HCl retains the amphoteric behavior of moxifloxacin, with two primary ionizable groups:
Table 3: Physicochemical Properties of Moxifloxacin-d4 HCl
Property | Value | Conditions |
---|---|---|
Water solubility | >50 mg/mL | 25°C, pH 3.0 |
Methanol solubility | 40 mg/mL | 25°C |
Melting point | 218–220°C (dec.) | Differential scanning calorimetry |
pKa₁ (COOH) | 6.25 | Potentiometry |
pKa₂ (amine) | 9.29 | Potentiometry |
Photostability | Decomposes under UV light | pH 7.0, 24h exposure |
Chemical Identity:X-ray powder diffraction confirms identical crystal lattice parameters between deuterated and non-deuterated forms, proving that deuteration does not alter solid-state packing [5]. Chromatographic retention times in reversed-phase HPLC systems (e.g., C18 columns) differ by <0.1 minutes due to similar hydrophobicity [3] [7].
Bioanalytical Utility:The +4 Da mass shift enables unambiguous discrimination in LC-MS/MS assays. Moxifloxacin-d4 HCl serves as an ideal internal standard for quantifying non-deuterated moxifloxacin in biological matrices (e.g., plasma, ocular tissues), reducing matrix effects and improving quantification accuracy [7] [10]. Studies demonstrate linear detector responses (R² > 0.99) for both compounds across 0.5–200 ng/mL ranges [7].
Synthetic Challenges:Synthesis requires deuterated precursors like octahydro-6H-pyrrolo[3,4-b]pyridine-d4, complicating production. Catalytic deuteration methods risk isotopic scrambling, necessitating multi-step organic synthesis. This contributes to higher costs (e.g., $350–$1,180 per mg) compared to non-deuterated moxifloxacin [3] [8] [9].
Table 4: Key Differences from Non-Deuterated Moxifloxacin
Parameter | Moxifloxacin-d4 HCl | Non-Deuterated Moxifloxacin | Analytical Impact |
---|---|---|---|
Molecular weight | 441.92 g/mol | 437.90 g/mol | +4 Da shift in MS |
MS fragment (base ion) | m/z 406.2 | m/z 402.2 | Distinct quantification |
Cost (per mg) | $350–$1,180 | <$10 | Higher research expenses |
Synthetic route | Requires deuterated precursors | Commercial synthesis | Limited suppliers |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0